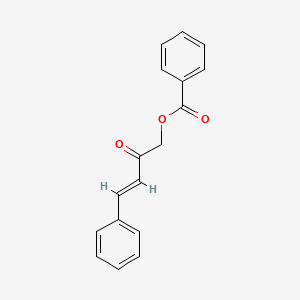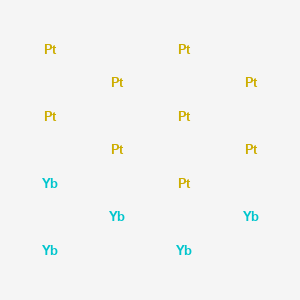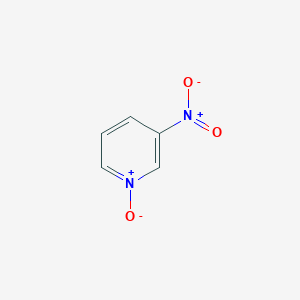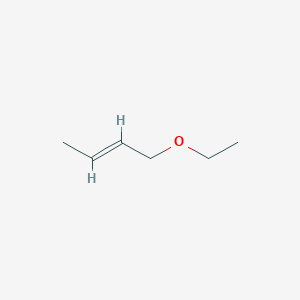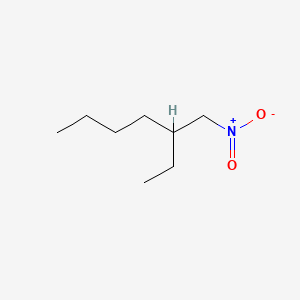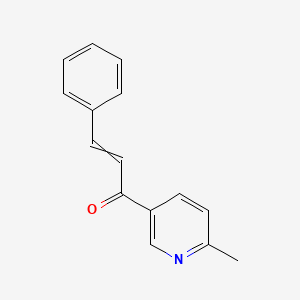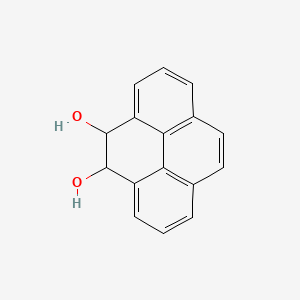
4,5-Dihydro-4,5-pyrenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-4,5-pyrenediol is an organic compound with the molecular formula C16H12O2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the 4 and 5 positions of the pyrene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-4,5-pyrenediol typically involves the reduction of pyrene derivatives. One common method is the catalytic hydrogenation of pyrene-4,5-dione in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-4,5-pyrenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrene-4,5-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of tetrahydropyrene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Pyrene-4,5-dione.
Reduction: Tetrahydropyrene derivatives.
Substitution: Various substituted pyrene derivatives depending on the reagents used.
Scientific Research Applications
4,5-Dihydro-4,5-pyrenediol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-4,5-pyrenediol involves its interaction with various molecular targets. The hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, its polycyclic aromatic structure enables it to intercalate into DNA, which can disrupt replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-4,5-dihydropyrene: Similar in structure but differs in the stereochemistry of the hydroxyl groups.
Pyrene-4,5-dione: An oxidized form of 4,5-Dihydro-4,5-pyrenediol.
Tetrahydropyrene derivatives: Reduced forms of this compound.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
28622-70-0 |
|---|---|
Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4,5-dihydropyrene-4,5-diol |
InChI |
InChI=1S/C16H12O2/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16(15)18)14(10)13(9)11/h1-8,15-18H |
InChI Key |
NIUGQCSXPHANNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C(C4=CC=CC(=C43)C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
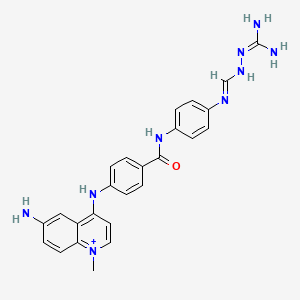
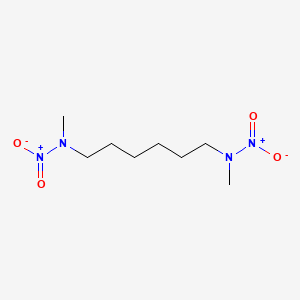

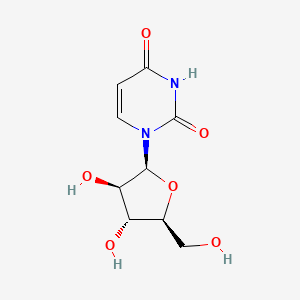
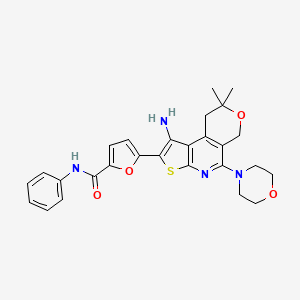
![(4Z)-4-[2-(2,5-dimethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14164606.png)
![2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14164614.png)
